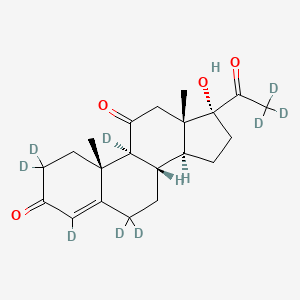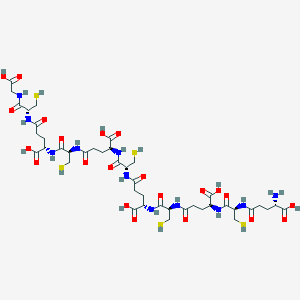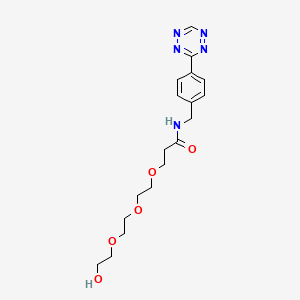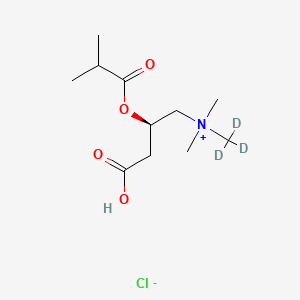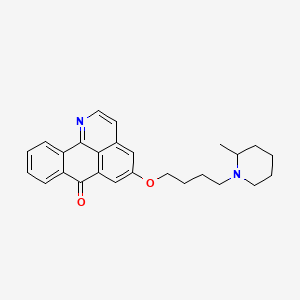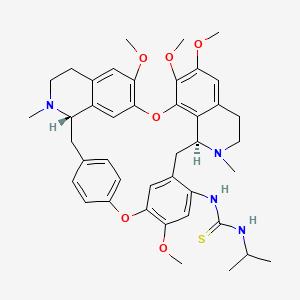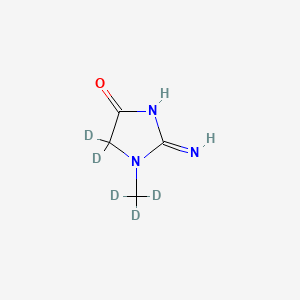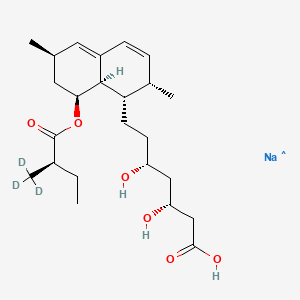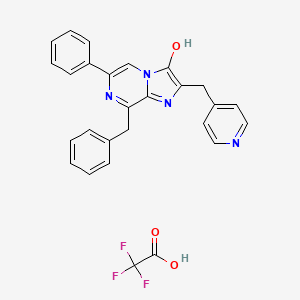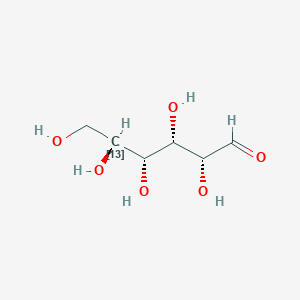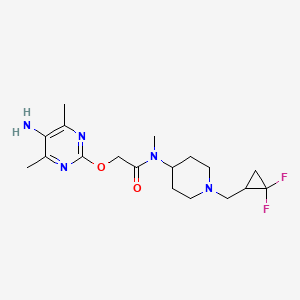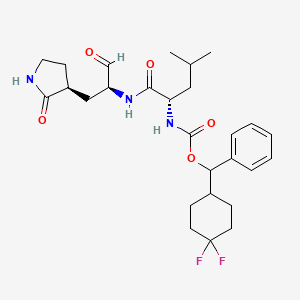
SARS-CoV-2-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-10 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules being investigated for their ability to inhibit the replication and spread of the virus responsible for the COVID-19 pandemic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-10 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups within the molecule.
Cyclization reactions: These reactions are employed to form ring structures that are crucial for the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
科学研究应用
SARS-CoV-2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and modulate immune responses.
Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
作用机制
The mechanism of action of SARS-CoV-2-IN-10 involves its interaction with specific molecular targets within the virus and host cells. The compound is believed to inhibit the activity of viral enzymes essential for replication, such as the main protease or RNA-dependent RNA polymerase. By binding to these enzymes, this compound prevents the virus from replicating its genetic material and assembling new viral particles, thereby reducing the viral load in infected individuals.
相似化合物的比较
SARS-CoV-2-IN-10 can be compared with other antiviral compounds, such as remdesivir and favipiravir. While all these compounds aim to inhibit viral replication, this compound is unique in its specific molecular structure and mechanism of action. Unlike remdesivir, which targets the RNA-dependent RNA polymerase, this compound may have a broader spectrum of activity by targeting multiple viral enzymes. Additionally, its chemical structure may confer advantages in terms of stability, bioavailability, and reduced side effects.
List of Similar Compounds
Remdesivir: An antiviral drug that inhibits RNA-dependent RNA polymerase.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
Molnupiravir: An antiviral drug that induces lethal mutagenesis in the viral genome.
属性
分子式 |
C27H37F2N3O5 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
[(4,4-difluorocyclohexyl)-phenylmethyl] N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C27H37F2N3O5/c1-17(2)14-22(25(35)31-21(16-33)15-20-10-13-30-24(20)34)32-26(36)37-23(18-6-4-3-5-7-18)19-8-11-27(28,29)12-9-19/h3-7,16-17,19-23H,8-15H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,22-,23?/m0/s1 |
InChI 键 |
QMWZWHYKVZAETM-FDWBJODVSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


